Benzyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, often using benzyl halides in the presence of a base.
Attachment of the Methylaminoethyl Group: This step involves the alkylation of the piperidine ring with a methylaminoethyl group, which can be achieved using alkyl halides or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Benzyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(2-(methylamino)ethyl)piperidine: Similar structure but lacks the carboxylate group.
Benzyl 3-(2-(dimethylamino)ethyl)piperidine-1-carboxylate: Similar structure with a dimethylamino group instead of a methylamino group.
Uniqueness
Benzyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H24N2O2 |
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Molecular Weight |
276.37 g/mol |
IUPAC Name |
benzyl 3-[2-(methylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-17-10-9-14-8-5-11-18(12-14)16(19)20-13-15-6-3-2-4-7-15/h2-4,6-7,14,17H,5,8-13H2,1H3 |
InChI Key |
PKPCUACEZLMSIN-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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